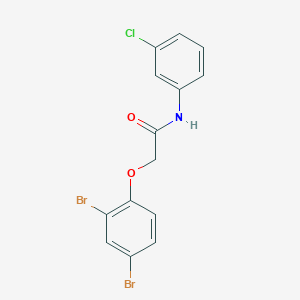

N-(3-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide

Description

N-(3-Chlorophenyl)-2-(2,4-dibromophenoxy)acetamide is a synthetic acetamide derivative characterized by a 3-chlorophenyl group attached to the nitrogen atom of the acetamide backbone and a 2,4-dibromophenoxy substituent on the adjacent carbon. This compound belongs to a broader class of phenoxyacetamides, which are frequently investigated for their diverse pharmacological properties, including anti-inflammatory, anticancer, and enzyme-inhibitory activities.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2ClNO2/c15-9-4-5-13(12(16)6-9)20-8-14(19)18-11-3-1-2-10(17)7-11/h1-7H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSNDVNSCGTMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360023 | |

| Record name | N-(3-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5314-20-5 | |

| Record name | N-(3-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide typically involves the reaction of 3-chloroaniline with 2,4-dibromophenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

N-(3-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs vary in substituent positions and functional groups, leading to differences in physicochemical properties and bioactivity. Key comparisons include:

Key Observations

Anti-Inflammatory Activity: Compound 74 () demonstrates that introducing a thiazolidinedione group at the phenoxy position enhances anti-inflammatory activity, outperforming indomethacin in vitro. This suggests that electron-withdrawing groups on the phenoxy ring may improve activity .

Enzyme Inhibition : Pyridine-containing analogs like 5RH2 () exhibit strong binding to SARS-CoV-2 main protease (Mpro) via interactions with HIS163 and ASN143. The 3-chlorophenyl group in 5RH2 contributes to hydrophobic interactions, highlighting the importance of halogenated aryl groups in enzyme targeting .

Anticancer Potential: Compound 3c () shows broad-spectrum activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cells. The nitro group on the phenoxy ring likely enhances cytotoxicity, a feature absent in the target compound but relevant for SAR optimization .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s higher molecular weight (~443.5 g/mol) compared to analogs like 5RH2 (~274.7 g/mol) may reduce aqueous solubility, impacting bioavailability. Derivatives with polar groups (e.g., thiazolidinedione in 74) show improved solubility .

- Halogen Effects: Bromine’s larger atomic radius (vs.

Biological Activity

N-(3-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antiparasitic activity. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chlorophenyl group and a dibromophenoxy moiety, which contribute to its biological properties. The molecular formula is C₁₄H₁₂Br₂ClNO₂, and its molecular weight is approximately 388.06 g/mol. Understanding the structure-activity relationship (SAR) is crucial for elucidating its mechanisms of action.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of specific cancer cell lines, particularly those with mutations in the KRAS gene. The inhibition of CNKSR1, a protein associated with KRAS signaling pathways, has been linked to the compound's effectiveness in blocking tumor growth without affecting normal cells .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Mutant KRAS Cells | 5.0 | Inhibition of CNKSR1 signaling |

| Wild-type KRAS Cells | >50 | No significant effect |

Antiparasitic Activity

In addition to its anticancer properties, this compound has demonstrated potent antiparasitic activity. For instance, derivatives of similar dibromophenoxy compounds have shown effectiveness against Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than those of standard treatments like metronidazole .

Table 2: Antiparasitic Activity Data

| Compound | Target Organism | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| This compound | E. histolytica | 1.47 | Metronidazole (3.0) |

| Related Compound | G. intestinalis | 1.72 | Metronidazole (3.5) |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Protein Interactions : The compound inhibits CNKSR1 interactions with mutant KRAS, disrupting downstream signaling pathways essential for tumor growth.

- Antiparasitic Mechanism : It appears to interfere with metabolic pathways in parasites, leading to cell death without significant cytotoxicity to human cells.

Case Studies and Research Findings

- In Vitro Studies : Various studies have confirmed the compound's effectiveness against cancer cell lines with mutated KRAS. For example, in studies involving lung cancer cells, treatment with this compound resulted in a marked reduction in cell viability and proliferation .

- Antiparasitic Efficacy : A series of experiments demonstrated that related compounds exhibited significant antiparasitic activity, suggesting that this compound may share similar mechanisms and efficacy against various protozoan pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.